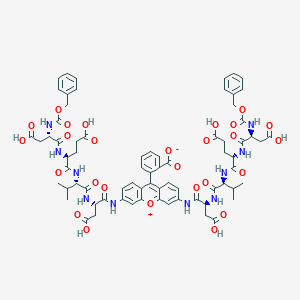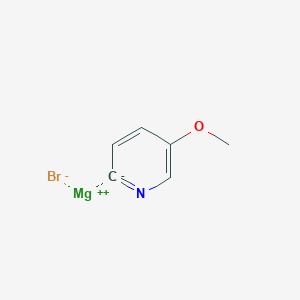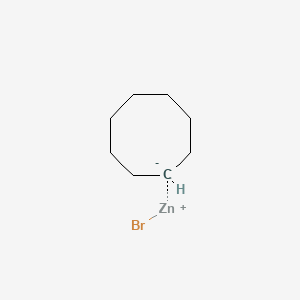
Quinolin-6-ylmagnesium bromide, 0.25 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolin-6-ylmagnesium bromide is a chemical compound with the formula C9H6BrMgN . It has a molecular weight of 232.3621 . This compound is typically found in a 0.25 M solution in 2-MeTHF .
Molecular Structure Analysis
The molecular structure of Quinolin-6-ylmagnesium bromide consists of a quinoline ring (a fused benzene and pyridine ring) attached to a magnesium bromide group . The exact spatial arrangement of these components would require more detailed structural data or computational modeling.Physical And Chemical Properties Analysis
Quinolin-6-ylmagnesium bromide has a molecular weight of 232.3621 . It’s typically found in a 0.25 M solution in 2-MeTHF . More specific physical and chemical properties would require experimental data or predictions from computational chemistry.Mechanism of Action
Target of Action
Quinolin-6-ylmagnesium bromide, also known as “Quinolin-6-ylmagnesium bromide, 0.25 M in 2-MeTHF”, is a compound that belongs to the quinoline family. Quinoline derivatives are known to target various enzymes and receptors in biological systems . For instance, some quinoline derivatives target the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial drugs . .
Mode of Action
The mode of action of quinoline derivatives often involves interaction with their targets leading to inhibition or modulation of the target’s function . For instance, some quinolines act by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death . .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets . For instance, quinolines that target DNA gyrase and topoisomerase IV can affect DNA replication and transcription processes . .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely. Some quinolines are known for their excellent tissue penetration and concentrations, as reflected in their particularly large apparent volumes of distribution . .
Result of Action
The result of the action of quinoline derivatives can vary depending on their specific targets and modes of action. Some quinoline derivatives have been shown to have antitumor, antibacterial, and antiviral effects . .
Action Environment
The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives can be influenced by factors such as reaction conditions and the presence of catalysts . .
Future Directions
properties
IUPAC Name |
magnesium;6H-quinolin-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDZAAABJMNFE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














